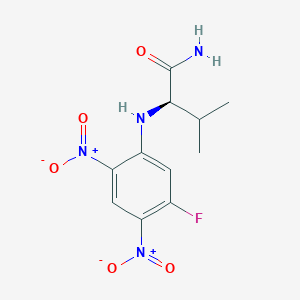

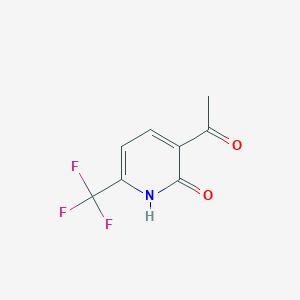

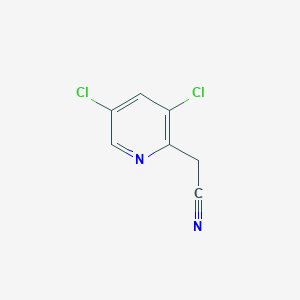

2-(3,5-Dichloropyridin-2-yl)acetonitrile

Übersicht

Beschreibung

The compound "2-(3,5-Dichloropyridin-2-yl)acetonitrile" is a chemical of interest in various synthetic organic chemistry studies. It is related to the broader class of pyridine derivatives, which are often used as intermediates in the synthesis of more complex molecules. The papers provided discuss various synthetic methods and reactions involving pyridine derivatives and acetonitrile, which can be relevant to understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the diastereoselective synthesis of trans-2,3-dihydrofurans with pyridinium ylide assisted tandem reaction is an example of the intricate procedures used to create fused pyridine-containing heterocycles . Similarly, the KO(t)Bu-mediated annulation of acetonitrile with aldehyde to form substituted dihydropyridinones demonstrates the versatility of acetonitrile in forming pyridine rings . These methods highlight the potential pathways that could be adapted for the synthesis of "2-(3,5-Dichloropyridin-2-yl)acetonitrile".

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often confirmed using techniques such as NMR spectroscopy and single-crystal analysis. For example, the trans isomers of 2,3-dihydrofurans were characterized using these methods . Structural characterization is crucial for confirming the identity and purity of synthesized compounds, which is essential for their application in further chemical reactions or as pharmaceuticals.

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions. The reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with 2-(phenylsulfonyl)acetonitrile in the presence of pyridine is an example of how these compounds can be transformed into other useful chemicals, such as benzenesulfonothioate . Additionally, the three-component condensation of pyridinium ylides, β-ketonitriles, and aldehydes shows the reactivity of pyridine derivatives in forming new carbon-carbon and carbon-oxygen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives like "2-(3,5-Dichloropyridin-2-yl)acetonitrile" are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro and cyano can affect the compound's reactivity, boiling point, solubility, and stability. These properties are important when considering the compound's use in various chemical reactions and its handling and storage requirements.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Development

2-(3,5-Dichloropyridin-2-yl)acetonitrile is utilized in various synthesis processes. For example, it is used in the synthesis of impurities in crude Roflumilast, demonstrating its importance in understanding and refining pharmaceutical compounds (Zhang et al., 2014). Additionally, its reactions with other compounds can result in significant changes in the physical properties of materials, as shown in the formation of coordination polymers with unique luminescence behavior (Conesa-Egea et al., 2020). This highlights its role in the development of new materials with potential applications in electronics and photonics.

Coordination Chemistry and Ligand Design

In coordination chemistry, 2-(3,5-Dichloropyridin-2-yl)acetonitrile plays a crucial role in the synthesis of complex compounds. Studies have shown its utility in creating zwitterionic indium(III) and di-zinc compounds with extended nitrogenous ligands, indicating its versatility in forming metal-organic frameworks (Das et al., 2003). These findings suggest potential applications in catalysis, gas storage, or separation technologies, where specific interactions between metals and organic ligands are crucial.

Photophysical Properties and Sensing

The modification of 2-(3,5-Dichloropyridin-2-yl)acetonitrile through reactions with metals and other ligands has led to the development of compounds with unique photophysical properties. For example, platinum complexes bearing this moiety exhibit strong aquachromic and mechanochromic emission responses (Naziruddin et al., 2016). Such characteristics make them suitable for use as sensors for environmental changes or mechanical stress, offering a pathway for the development of smart materials and indicators.

Eigenschaften

IUPAC Name |

2-(3,5-dichloropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBLRLLFBCFUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichloropyridin-2-yl)acetonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.